molecular formula C13H8N2O2 B009645 Phenazine-1-carboxylic acid CAS No. 102646-59-3

Phenazine-1-carboxylic acid

Cat. No.: B009645
CAS No.: 102646-59-3
M. Wt: 224.21 g/mol
InChI Key: JGCSKOVQDXEQHI-UHFFFAOYSA-N
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Comparison with Similar Compounds

Phenazine-1-carboxylic acid is unique among phenazine derivatives due to its specific biological activities and chemical properties. Similar compounds include:

Biological Activity

Phenazine-1-carboxylic acid (PCA) is a versatile compound primarily produced by various strains of Pseudomonas, known for its significant biological activities, particularly in agriculture and medicine. This article explores PCA's biological activity, including its antimicrobial properties, mechanisms of action, and potential applications as a biofungicide and anticancer agent.

Chemical Structure and Properties

PCA is a member of the phenazine family, characterized by its unique bicyclic structure that contributes to its reactivity and biological functions. The molecular formula of PCA is C_13H_9N_2O_2, and it exhibits various functional groups that enhance its solubility and interaction with biological targets.

Antimicrobial Activity

Antifungal Properties:
PCA has demonstrated strong antifungal activity against a wide range of phytopathogenic fungi. Studies have shown that PCA can inhibit fungal growth by 90-100%, making it a promising candidate for agricultural applications. For instance, research indicated that PCA produced by Truncatella angustata effectively inhibited pathogens responsible for grapevine diseases such as esca and Botryosphaeria dieback .

Bacterial Inhibition:
In addition to its antifungal properties, PCA exhibits antibacterial activity against several pathogens, including Vibrio anguillarum, a significant threat in aquaculture. The compound induces cell lysis in bacteria, leading to the release of cytoplasmic contents and eventual cell death. This mechanism is primarily mediated through the generation of reactive oxygen species (ROS), which precedes microbial cell death .

PCA's biological effects are attributed to several mechanisms:

  • Reactive Oxygen Species Generation:
    • PCA enhances intracellular oxidant formation, which is linked to increased expression of inflammatory markers such as IL-8 and ICAM-1 in human airway epithelial cells . This oxidative stress response is crucial for its antimicrobial activity.
  • Gene Expression Modulation:
    • In Pseudomonas aeruginosa, PCA influences the expression of various genes involved in pathogenicity and stress response pathways, including the activation of efflux pumps like Tet38, which contribute to antibiotic resistance .
  • Antitumor Activity:
    • Recent studies indicate that PCA derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa and A549. The mechanisms involve interference with the respiratory chain and inhibition of topoisomerase activity, leading to DNA damage in tumor cells .

Case Study 1: Agricultural Applications

A study conducted on PCA's antifungal efficacy revealed that it could serve as a biofungicide in agricultural settings. The compound was isolated from Truncatella angustata, which showed significant inhibition against Fusarium species affecting grapevines. Field trials demonstrated that PCA application reduced disease incidence by over 80% compared to untreated controls .

Case Study 2: Medical Applications

In a medical context, PCA's role in inducing ROS has been linked to its potential as an adjunct therapy in cancer treatment. A study reported that PCA not only inhibited tumor cell proliferation but also enhanced the efficacy of conventional chemotherapeutic agents when used in combination therapies .

Data Summary

Activity Target Organisms Effectiveness Mechanism
AntifungalPhytopathogenic fungi90-100% inhibitionROS generation
AntibacterialVibrio anguillarumComplete cell lysisInduction of oxidative stress
AntitumorHeLa, A549 cancer cellsSignificant cytotoxicityInhibition of topoisomerase activity

Properties

IUPAC Name

phenazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCSKOVQDXEQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1144-02-1 (hydrochloride salt)
Record name 1-Phenazinecarboxylic acid
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DSSTOX Substance ID

DTXSID30180026
Record name 1-Phenazinecarboxylic acid
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2538-68-3
Record name 1-Phenazinecarboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=2538-68-3
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Record name 1-Phenazinecarboxylic acid
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Record name 1-Phenazinecarboxylic acid
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Record name Phenazine-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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